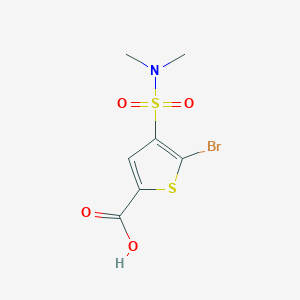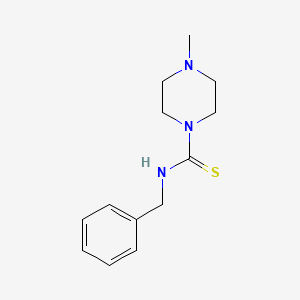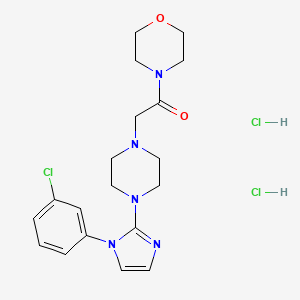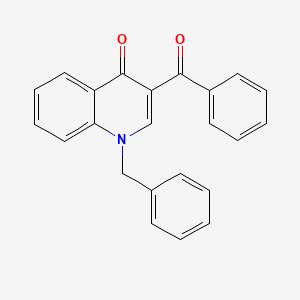![molecular formula C15H12FN3O2 B2855556 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034486-89-8](/img/structure/B2855556.png)
3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluoro and methoxy groups on the benzamide moiety enhances its chemical properties, making it a valuable compound for various scientific research applications.
Mécanisme D'action
Target of Action
Compounds with similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis within cells . This suggests that 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide may interact with its target in a similar manner.
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may impact pathways related to cell cycle regulation and apoptosis .
Méthodes De Préparation
The synthesis of 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of Pyrazolo[1,5-a]pyridine: The pyrazolo[1,5-a]pyridine core can be synthesized by cyclization of an appropriate aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the synthesized pyrazolo[1,5-a]pyridine derivative with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Analyse Des Réactions Chimiques
3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer treatment.
Biological Studies: It is used in biological assays to study its effects on various cell lines, including cancer cell lines like MCF-7 and HCT-116, where it has shown significant cytotoxic activities.
Material Science: The compound’s photophysical properties make it a candidate for developing fluorescent probes and materials for optical applications.
Comparaison Avec Des Composés Similaires
3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also kinase inhibitors but have different target specificities and pharmacological profiles.
Pyrazoloquinolines: These compounds have a quinoline ring fused to the pyrazole ring and exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-21-14-3-2-10(8-13(14)16)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJKNJSEQGEHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2855478.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)



![N'-cyclopentyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2855488.png)
![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)
![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2855492.png)

![2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide](/img/structure/B2855494.png)
![3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile](/img/structure/B2855495.png)
